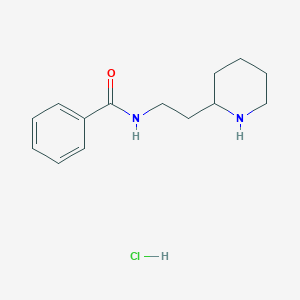
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride
Overview
Description
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the compound's structure, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 268.79 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including receptors involved in neurotransmission and cell signaling.
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzoylpiperidine have shown IC50 values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells . This suggests that the piperidine moiety may enhance the compound's ability to inhibit tumor growth.
2. Sigma Receptor Interaction
This compound has been associated with sigma receptor activity, particularly sigma-1 and sigma-2 receptors, which are overexpressed in several types of tumors. The engagement of these receptors can lead to apoptosis in cancer cells, making this compound a potential candidate for targeted cancer therapies .
3. Neuropharmacological Effects
The benzamide structure is prevalent in neuropharmacological agents. Compounds bearing similar structures have been shown to affect serotonin and dopamine receptors, which are critical in treating neuropsychiatric disorders . The interaction with these receptors could provide insights into the compound's potential use as an antidepressant or antipsychotic agent.
Case Studies
- Antiproliferative Activity : In a study evaluating various benzoylpiperidine derivatives, modifications led to enhanced activity against MDA-MB-231 (breast cancer) and COV318 (ovarian cancer) cell lines. The most potent derivative exhibited an IC50 value of 19.9 µM, showcasing the importance of structural optimization .
- Sigma Receptor Studies : A specific study highlighted that compounds targeting sigma receptors demonstrated significant inhibition of cell growth in solid tumors, suggesting that this compound could play a role in future therapeutic strategies against cancer .
Table 1: Antiproliferative Activity of Benzoylpiperidine Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 18 | MDA-MB-231 | 19.9 |
| 20 | COV318 | 75.3 |
| 22 | OVCAR-3 | 7.9 |
Properties
IUPAC Name |
N-(2-piperidin-2-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFQTTYDNNKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCNC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















